molecular formula C18H15FN2O3S2 B6535273 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]acetamide CAS No. 1040638-51-4

2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B6535273
CAS No.: 1040638-51-4
M. Wt: 390.5 g/mol
InChI Key: OTGMMRPBDCJRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-thiazole core substituted at position 4 with a 2-(4-fluorophenyl)-2-oxoethylsulfanyl group and an N-[(furan-2-yl)methyl]acetamide moiety.

Properties

IUPAC Name

2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S2/c19-13-5-3-12(4-6-13)16(22)11-26-18-21-14(10-25-18)8-17(23)20-9-15-2-1-7-24-15/h1-7,10H,8-9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGMMRPBDCJRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to derivatives sharing core structural motifs (thiazole/thiadiazole rings, sulfanyl/sulfonyl linkages, and acetamide substituents). Key differences in substituents, electronic properties, and bioactivity are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound 1,3-Thiazole 4-fluorophenyl-2-oxoethylsulfanyl; N-(furan-2-ylmethyl)acetamide ~435.5 (calc.) Hypothesized enhanced lipophilicity (logP ~3.2 est.) due to fluorophenyl and furan groups. -
3-[(5-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-2-methylquinazolin-4-one 1,3,4-Thiadiazole Quinazolinone; methyl group; 4-fluorophenyl-2-oxoethylsulfanyl 456.97 60% synthetic yield; potential anti-inflammatory or kinase inhibition (unverified) .
N-(4-Fluorophenyl)-2-[(4-{[(4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide 1,3-Thiazole Dual 4-fluorophenylcarbamoyl groups ~463.4 (calc.) Structural symmetry may enhance target binding but reduce solubility (logP ~3.8 est.) .
2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide 1,3-Thiazole Sulfonyl linkage; 4-methoxyphenyl; methyl group 418.5 Sulfonyl group increases polarity (logP ~2.5 est.); possible ROS scavenging or enzyme inhibition .
2-({4-[2-(Azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide 1,3-Thiazole Azepanyl-2-oxoethyl; 4-chlorophenyl 453.0 Larger azepane ring may improve CNS penetration but increase metabolic instability .
N-(3-Fluorophenyl)-2-({4-(4-methoxyphenyl)-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-yl}sulfanyl)acetamide 1,2,4-Triazole 4-Methoxyphenyl; tert-butylphenyl; 3-fluorophenyl 508.6 Bulky tert-butyl group enhances steric hindrance; potential kinase or protease modulation .

Key Findings from Comparative Analysis

Core Heterocycle Impact: Thiazole-based compounds (e.g., Target Compound, ) generally exhibit higher metabolic stability compared to thiadiazole () or triazole () derivatives due to reduced ring strain and oxidative susceptibility.

Substituent Effects: Fluorophenyl Groups: Present in all compared compounds, these groups enhance lipophilicity and π-π stacking interactions. The Target Compound’s single 4-fluorophenyl group balances lipophilicity (logP ~3.2) better than dual-fluorophenyl analogs (e.g., , logP ~3.8) . Sulfanyl vs. Heteroaromatic Substituents: The Target Compound’s furan-2-ylmethyl group may improve solubility relative to bulkier substituents (e.g., tert-butylphenyl in ) but could increase susceptibility to oxidative metabolism .

Synthetic Feasibility :

  • Yields for thiazole/thiadiazole derivatives range from 60% () to unquantified but presumably lower for triazole analogs due to multi-step syntheses. The Target Compound’s synthesis likely requires optimized coupling steps to avoid side reactions at the sulfanyl site.

Hypothesized Bioactivity: Anti-inflammatory or antimicrobial activity is plausible for the Target Compound, as seen in structurally related sulfanyl-acetamides (e.g., ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.